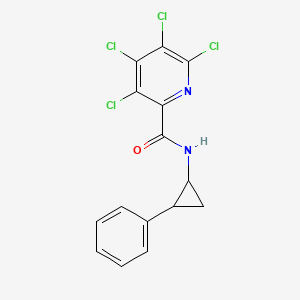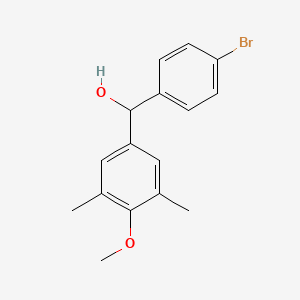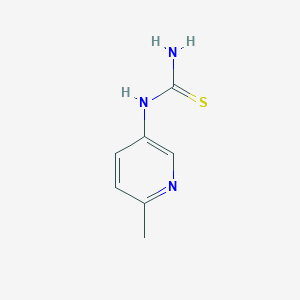
N-((2-methoxypyridin-3-yl)methyl)-6-morpholinopyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2-methoxypyridin-3-yl)methyl)-6-morpholinopyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C16H19N5O3 and its molecular weight is 329.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is believed to work by inhibiting the activity of certain enzymes and signaling pathways in cells .
Mode of Action
The compound’s interaction with its targets results in changes in cellular processes. It has been found to inhibit the activity of protein kinase C, which plays a role in cell growth and proliferation . It has also been found to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators .
Biochemical Pathways
It is known that the compound can affect the pathways involving protein kinase c and cyclooxygenase-2 . The downstream effects of these interactions can lead to changes in cell growth, proliferation, and inflammation.
Pharmacokinetics
It has been noted that the compound shows very low water solubility and a poor pharmacokinetic (pk) profile .
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in its ability to inhibit certain enzymes and signaling pathways. This can lead to changes in cell growth, proliferation, and inflammation .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH, glucose levels, and ATP in the organism can affect the compound’s action . Additionally, the compound’s low water solubility can influence its bioavailability and efficacy .
Properties
IUPAC Name |
N-[(2-methoxypyridin-3-yl)methyl]-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-23-16-12(3-2-4-17-16)10-18-15(22)13-9-14(20-11-19-13)21-5-7-24-8-6-21/h2-4,9,11H,5-8,10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJKBGJHEIUEHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CNC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide](/img/structure/B2797282.png)
triazin-4-one](/img/structure/B2797285.png)
![1-Cyclopropyl-3-[(3-methoxyphenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2797286.png)

![N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2797289.png)

![7-(2-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2797291.png)


![2-chloro-6-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2797294.png)

![3-[(3,4-Dichlorobenzyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B2797298.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one](/img/structure/B2797301.png)
![1-[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2797302.png)
